Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinolone derivatives often involves multistep reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis, with a key step being the formation of the C-7 fatty amide derivative . Another study reports the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These syntheses involve various reagents and conditions, such as the use of sodium azide, zinc, ammonium chloride, and chlorotrimethylsilane (TMSCl) .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of halogen atoms, such as chlorine and fluorine, which can significantly influence the chemical properties and biological activity of these compounds. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided insights into the chemical shifts and coupling constants of these molecules, which are crucial for understanding their molecular structure .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate involved a Friedländer reaction followed by Williamson ether synthesis and in situ ester hydrolysis to obtain the desired products . Another study described the preparation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and subsequent nucleophilic addition and cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the application of these compounds as antibacterial agents. For instance, the compound with hexanoic acid-based fatty amide showed excellent anti-biofilm activity and significant antibacterial activity against Staphylococcus aureus . The antibacterial activity of various 7-substituted quinolone derivatives was also evaluated, with some showing promising results against both Gram-positive and Gram-negative organisms .
Scientific Research Applications
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the empirical formula C12H9ClFNO2 . It’s part of a family of compounds known as fluoroquinolones .
Fluoroquinolones are a type of synthetic antimicrobial agents, and they have been the subject of extensive research due to their broad-spectrum antibacterial activity . They work by inhibiting bacterial DNA-gyrase, which is an enzyme critical for DNA replication .
- Medicine : Fluoroquinolones are widely used as antibiotics to treat bacterial infections .
- Biochemistry : They are used in research to study bacterial DNA replication .
- Pharmaceuticals : Fluoroquinolones are used in the development of new drugs .
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Efficient Synthesis : There is a research paper on the efficient synthesis of a related compound, methyl 4-chloro-6-fluoro-3-formyl-2 . While this isn’t the exact compound you’re asking about, the methods used in this synthesis might be applicable or provide insights for the synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
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Unexpected Synthesis and Application : Another research paper discusses an unexpected synthesis and application of a different compound, ethyl 2,4-bis(chloromethyl) . Again, while this isn’t the exact compound you’re asking about, the unexpected synthesis and application might provide insights for potential applications of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
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Fluorinated Quinolines : A review paper discusses the synthesis, properties, and applications of fluorinated quinolines . Since Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a type of fluorinated quinoline, this paper might provide useful information about potential applications.
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Efficient Synthesis : There is a research paper on the efficient synthesis of a related compound, methyl 4-chloro-6-fluoro-3-formyl-2 . While this isn’t the exact compound you’re asking about, the methods used in this synthesis might be applicable or provide insights for the synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
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Unexpected Synthesis and Application : Another research paper discusses an unexpected synthesis and application of a different compound, ethyl 2,4-bis(chloromethyl) . Again, while this isn’t the exact compound you’re asking about, the unexpected synthesis and application might provide insights for potential applications of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
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Fluorinated Quinolines : A review paper discusses the synthesis, properties, and applications of fluorinated quinolines . Since Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a type of fluorinated quinoline, this paper might provide useful information about potential applications.
Safety And Hazards
The compound is classified as an Eye Irritant 2 according to the GHS classification system . The associated hazard statement is H319, indicating that it causes serious eye irritation . The recommended precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOQWURBALSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363155 | |
Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
CAS RN |
77779-49-8 | |
Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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